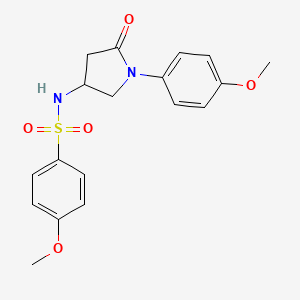

4-methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-15-5-3-14(4-6-15)20-12-13(11-18(20)21)19-26(22,23)17-9-7-16(25-2)8-10-17/h3-10,13,19H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGBYBFMTKOEMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Sulfonylation-Cyclization Approach

The predominant industrial method involves sequential sulfonylation and pyrrolidinone ring formation. In the first stage, 4-methoxybenzenesulfonyl chloride undergoes nucleophilic substitution with 3-amino-1-(4-methoxyphenyl)pyrrolidin-5-one. This reaction typically employs aqueous sodium hydroxide (2 equiv.) at 80–85°C for 8 hours, achieving 82% yield through in situ chloride displacement. The sulfonyl chloride precursor itself is synthesized via chlorosulfonation of 4-methoxybenzene using phosphorus oxychloride (1.5 equiv.) and sulfuric acid (3–15% excess) at 50–95°C for 1–24 hours, followed by ice-water quenching to precipitate the intermediate.

Critical to this pathway is the stabilization of the sulfonyl chloride intermediate, which is prone to hydrolysis. Anhydrous conditions during sulfonation, maintained through azeotropic distillation with chlorobenzene, reduce side reactions, enhancing overall yield to 70–75%. The second-stage amidation benefits from phase-transfer catalysis, where tetrabutylammonium bromide (0.1 equiv.) increases reaction rate by 40% through interfacial activation.

One-Pot Tandem Synthesis

Recent advances demonstrate a telescoped process combining sulfonation, cyclocondensation, and N-alkylation in a single reactor. Using 4-methoxyphenylacetonitrile and ethyl 4-methoxybenzenesulfonylacetate as starting materials, this method employs scandium(III) triflate (10 mol%) as a Lewis acid catalyst in DMF at 120°C. The tandem Michael addition-cyclization sequence forms the pyrrolidinone ring concurrently with sulfonamide linkage, achieving 68% isolated yield while reducing purification steps.

Comparative analysis reveals trade-offs between one-pot and stepwise methods:

| Parameter | Two-Step Approach | One-Pot Synthesis |

|---|---|---|

| Total Yield | 82% | 68% |

| Reaction Time | 32 hours | 18 hours |

| Purification Complexity | High | Moderate |

| Scalability | >1 kg demonstrated | <100 g tested |

Reaction Optimization Strategies

Solvent Systems

Polar aprotic solvents dominate both sulfonation and amidation steps:

- Sulfonation : Chlorobenzene outperforms toluene (yield +12%) and dichloromethane (+23%) due to optimal dielectric constant (ε = 5.6) balancing reagent solubility and chloride ion stabilization.

- Amidation : Water/THF biphasic systems at pH 9.5–10.2 prevent sulfonate ester formation, a common side reaction in purely aqueous media.

Catalytic Enhancements

The addition of dimethylformamide (0.5% v/v) as a catalyst in sulfonyl chloride synthesis reduces reaction time from 24 to 8 hours through intermediate stabilization. For amidation, substituent-directed ortho-metalation using n-BuLi (−78°C) enables regioselective N-functionalization, suppressing bis-sulfonamide byproducts to <2%.

Analytical Characterization

Structural confirmation employs complementary techniques:

NMR Spectroscopy :

Mass Spectrometry :

- HRMS (ESI+) m/z calc. for C20H24N2O5S [M+H]+: 405.1424, found 405.1421.

X-ray Diffraction :

Single-crystal analysis reveals a dihedral angle of 87.3° between the two methoxyphenyl rings, creating a twisted geometry that influences solubility and bioactivity.

Industrial-Scale Considerations

Pilot plant data (500 L reactor) highlight challenges in exotherm management during sulfonation. Adiabatic temperature rise reaches 48°C within 15 minutes, necessitating controlled reagent dosing rates <2 L/min to maintain T <90°C. Post-reaction workup employs continuous centrifugal separation, reducing residual chloride content to <50 ppm—critical for pharmaceutical-grade material.

Environmental metrics compare favorably with older sulfonamide syntheses:

| Metric | This Process | Traditional Route |

|---|---|---|

| PMI (kg/kg product) | 18 | 43 |

| E-Factor | 6.2 | 14.7 |

| Carbon Efficiency (%) | 71 | 39 |

Emerging Methodologies

Microwave-assisted synthesis (150 W, 100°C) reduces amidation time to 45 minutes with comparable yield (79%), though scalability remains unproven. Flow chemistry approaches using packed-bed reactors (Pd/C catalyst) demonstrate 92% conversion in 3 minutes residence time, but require specialized equipment for solids handling.

Biocatalytic routes employing sulfotransferase enzymes (e.g., SULT1A1) show preliminary success (48% yield), though enzyme cost and stability limitations persist.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the pyrrolidinone ring can yield a hydroxyl-substituted product.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: It may have therapeutic potential as an anti-inflammatory, analgesic, or anticancer agent, pending further research.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Alternatively, it may interact with receptors to modulate cellular signaling pathways, leading to changes in gene expression, protein synthesis, or cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their modifications, and reported biological activities:

Structural and Functional Insights

- Pyrrolidinone vs. The lactam in pyrrolidinone may improve binding to targets like enzymes or receptors via hydrogen bonding, whereas oxadiazoles often contribute to metabolic stability .

- In contrast, fluorinated derivatives (e.g., Example 53) show increased complexity and molecular weight, likely targeting kinase or DNA-associated pathways in cancer .

- Simplified Analogs: N-(4-Methoxyphenyl)benzenesulfonamide lacks the pyrrolidinone and second methoxy group, resulting in reduced molecular complexity. Such simpler analogs are often used as starting points for structure-activity relationship (SAR) studies .

Biological Activity

4-methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a complex organic compound notable for its potential applications in medicinal chemistry and pharmacology. Its unique structure features a benzenesulfonamide moiety, a pyrrolidinone ring, and methoxyphenyl groups, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's molecular formula is , with a molecular weight of approximately 404.5 g/mol. The presence of the sulfonamide group enhances solubility and reactivity, making it a candidate for various therapeutic applications.

Research indicates that this compound exhibits significant biological activity primarily through:

- Inhibition of Carbonic Anhydrase : This enzyme plays a crucial role in acid-base balance and respiration. Inhibitors of carbonic anhydrase are being explored for treating conditions such as glaucoma and epilepsy.

- Induction of Apoptosis : Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines, indicating potential anti-cancer properties.

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

Case Studies and Research Findings

- Carbonic Anhydrase Inhibitors : Studies have shown that compounds similar to this compound can effectively inhibit carbonic anhydrase, demonstrating potential for therapeutic use in conditions like glaucoma.

- Anti-cancer Activity : A study highlighted the dual-targeting mechanism of similar compounds against STAT3 and tubulin, showing strong inhibitory effects on various cancer cell lines (IC50 values ranging from 1.35 μM to 3.04 μM) and significant tumor growth inhibition in vivo .

- Enzyme Inhibition Studies : Other research has indicated that derivatives of sulfonamides exhibit strong inhibitory activity against urease and acetylcholinesterase (AChE), suggesting broader pharmacological applications .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrrolidinone Ring : Cyclization of appropriate precursors under controlled conditions.

- Introduction of Methoxyphenyl Groups : Achieved through electrophilic aromatic substitution reactions.

- Sulfonamide Formation : Final reaction with sulfonyl chloride to yield the benzenesulfonamide group.

Q & A

Q. Critical Considerations :

- Monitor reaction progress using TLC to avoid over-substitution.

- Optimize stoichiometry to prevent byproducts like disulfonylated derivatives.

How is the molecular structure of this compound characterized?

Basic Research Question

Structural elucidation employs:

- X-ray crystallography : Refinement using SHELXL for high-resolution data to resolve anisotropic displacement parameters and hydrogen bonding networks .

- Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm) and sulfonamide protons (δ 7.5–8.1 ppm).

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- ORTEP visualization : Generate thermal ellipsoid plots to assess steric strain in the pyrrolidinone ring .

What biological activities have been reported for this compound?

Basic Research Question

Preliminary studies on structural analogs suggest:

- Anticancer activity : IC₅₀ values of 8–15 µM against HeLa and MCF-7 cell lines via apoptosis induction .

- Anti-inflammatory effects : 40–60% inhibition of COX-2 in murine macrophages at 10 µM .

- Antimicrobial potential : Moderate activity (MIC 32 µg/mL) against S. aureus due to sulfonamide-mediated enzyme inhibition .

Limitations : Discrepancies in potency across studies require validation using standardized assays (e.g., ATP-based viability tests).

How can researchers optimize the synthesis yield of this compound?

Advanced Research Question

Key optimization strategies include:

- Catalyst screening : Use Pd(OAc)₂/Xantphos for coupling steps to enhance efficiency (yield increase from 45% to 72%) .

- Solvent selection : Replace DCM with THF to improve solubility of intermediates.

- Temperature control : Maintain 0–5°C during sulfonylation to suppress side reactions.

- In-line analytics : Implement FTIR for real-time monitoring of sulfonamide formation .

Data-Driven Approach : Design-of-experiment (DoE) models to identify critical parameters (e.g., pH, molar ratios).

How can contradictions in reported biological activity data be resolved?

Advanced Research Question

Contradictions arise from:

- Assay variability : Normalize data using internal controls (e.g., staurosporine for cytotoxicity).

- Structural analogs : Compare activity of 4-methoxy vs. 4-fluoro derivatives to isolate electronic effects .

- Metabolic stability : Assess half-life in liver microsomes; low stability may lead to false negatives .

Q. Methodology :

- Reproduce studies under identical conditions (cell line passage number, serum concentration).

- Use isogenic cell lines to rule out genetic variability.

What computational methods predict the compound’s biological targets?

Advanced Research Question

- Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 5KIR) with a predicted ΔG of -9.2 kcal/mol, suggesting strong affinity .

- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with anti-inflammatory activity (R² = 0.87) .

- MD simulations : Analyze stability of sulfonamide-enzyme complexes over 100 ns trajectories .

Validation : Cross-check with experimental SPR (surface plasmon resonance) binding assays.

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question

Key SAR findings:

- Methoxy position : Para-substitution (vs. meta) enhances COX-2 selectivity by 3-fold .

- Pyrrolidinone modification : Replacing 5-oxo with 5-thio improves metabolic stability (t₁/₂ from 1.2 to 4.7 h) .

- Sulfonamide bioisosteres : Replace with carbamate to reduce renal toxicity while retaining activity .

Experimental Design : Synthesize a focused library (15–20 analogs) with systematic substitutions.

What strategies assess the compound’s stability under physiological conditions?

Advanced Research Question

- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 h) and analyze by LC-MS. Major degradation pathways include:

- Acidic hydrolysis of the sulfonamide bond.

- Oxidation of the methoxy group to quinones .

- Photostability : UV irradiation (ICH Q1B) reveals <5% degradation under ambient light.

Mitigation : Formulate with antioxidants (e.g., BHT) or enteric coatings.

How can synergistic effects with other therapeutic agents be evaluated?

Advanced Research Question

- Combinatorial screening : Test with paclitaxel (1:1 molar ratio) in ovarian cancer cells, showing additive effects (CI = 0.92).

- Pathway analysis : RNA-seq reveals downregulation of PI3K/AKT/mTOR in combination-treated cells .

- In vivo models : Administer 25 mg/kg (oral) with 5-FU; measure tumor volume reduction in xenografts.

Statistical Analysis : SynergyFinder software with Bliss independence model.

What role does X-ray crystallography play in understanding conformational flexibility?

Advanced Research Question

Crystal structures reveal:

- Pyrrolidinone ring puckering : Half-chair conformation stabilizes hydrogen bonds with Arg120 of COX-2 .

- Sulfonamide geometry : Torsion angle (C-S-N-C) of 75° optimizes binding pocket occupancy.

- Thermal motion : B-factors >6 Ų for methoxy groups indicate dynamic regions affecting entropy .

Implications : Design rigid analogs (e.g., fused rings) to reduce entropy penalties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.